

Technical Support Center: Optimizing Gold Leaching with Palladium(II) Potassium Thiosulfate

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Compound of Interest

Compound Name: *Palladium(II) potassium thiosulfate*

Cat. No.: *B1512798*

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Welcome to the Advanced Hydrometallurgy Technical Support Center. This guide is designed for researchers, materials scientists, and process chemists seeking to optimize non-cyanide gold extraction using **Palladium(II) potassium thiosulfate** systems. Below, you will find mechanistic FAQs, quantitative benchmarks, troubleshooting protocols, and validated step-by-step methodologies.

Core Mechanisms & FAQs

Q: Why transition from traditional Copper(II)-ammonia catalysis to a **Palladium(II) potassium thiosulfate** system? A: In conventional thiosulfate leaching, Copper(II) acts as the primary oxidant but inadvertently catalyzes the rapid degradation of thiosulfate (

) into tetrathionate (

), leading to unsustainable reagent consumption[1]. Palladium(II), introduced as a potassium thiosulfate complex (

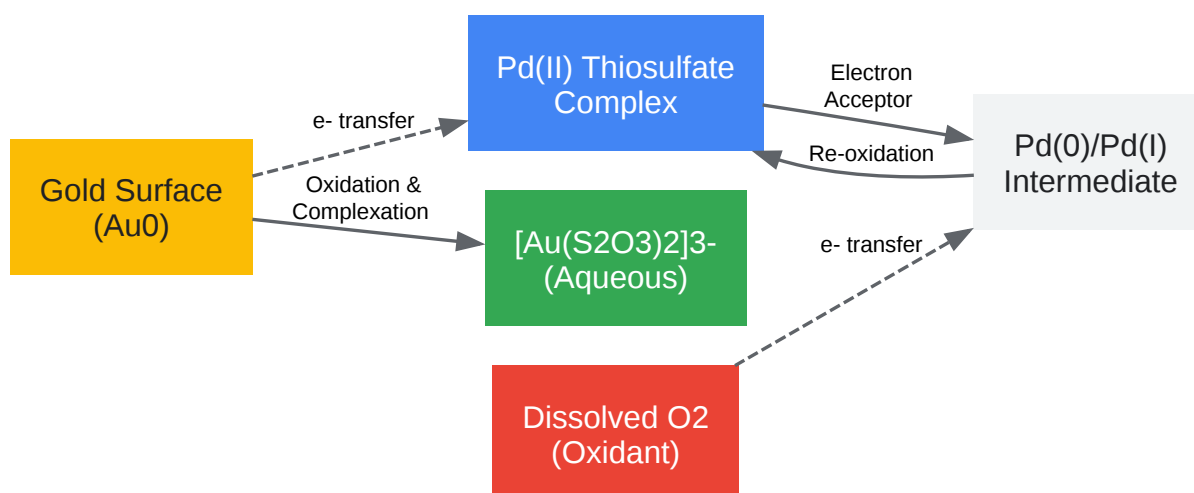
), offers a highly selective and stable redox couple. It facilitates the oxidation of

to

without aggressively oxidizing the bulk thiosulfate pool. This significantly improves lixiviant stability, reduces the dependency on toxic ammonia, and prevents the competitive adsorption of copper complexes during downstream recovery.

Q: How does the addition of sulfite improve the stability of the Palladium(II) system? A: Thiosulfate is thermodynamically unstable in highly oxidizing environments. Sulfite (

) acts as a sacrificial reducing agent and shifts the equilibrium of polythionate degradation back toward thiosulfate[2]. This maintains the active concentration of the lixiviant and prevents the precipitation of passivating sulfur layers on the gold surface, ensuring continuous leaching kinetics.



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Catalytic cycle of Palladium(II) in gold thiosulfate leaching.

Quantitative Benchmarking

To understand the operational advantages of the Pd(II) system, compare the standard parameters and outcomes against the traditional Cu(II) baseline.

Parameter	Cu(II)-Ammonia System	Pd(II)-Potassium Thiosulfate	Impact on Efficiency / Yield
Thiosulfate Consumption	15 - 25 kg/ton	3 - 5 kg/ton	80% reduction in reagent costs; minimizes polythionate formation.
Optimal ORP (vs. SHE)	250 - 350 mV	150 - 200 mV	Lower ORP prevents the oxidative degradation of the lixiviant.
Leaching Time (90% Yield)	24 - 48 hours	12 - 18 hours	Pd(II) accelerates electron transfer, shortening processing time.
Ammonia Requirement	High (0.5 - 1.0 M)	Zero to Low (< 0.1 M)	Eliminates toxic ammonia fumes and complexation interference.

Troubleshooting Guide: Self-Validating Solutions

Issue 1: Passivation of the Gold Surface (Stalled Kinetics)

Symptom: The gold dissolution rate drops sharply after the first 2 hours of the experiment; fine black/brown precipitates form in the reactor. Causality: Localized depletion of thiosulfate leads to the disproportionation of Pd(II) or the formation of insoluble

and

on the ore surface. This is typically caused by the system becoming over-oxidized. Self-Validating Solution:

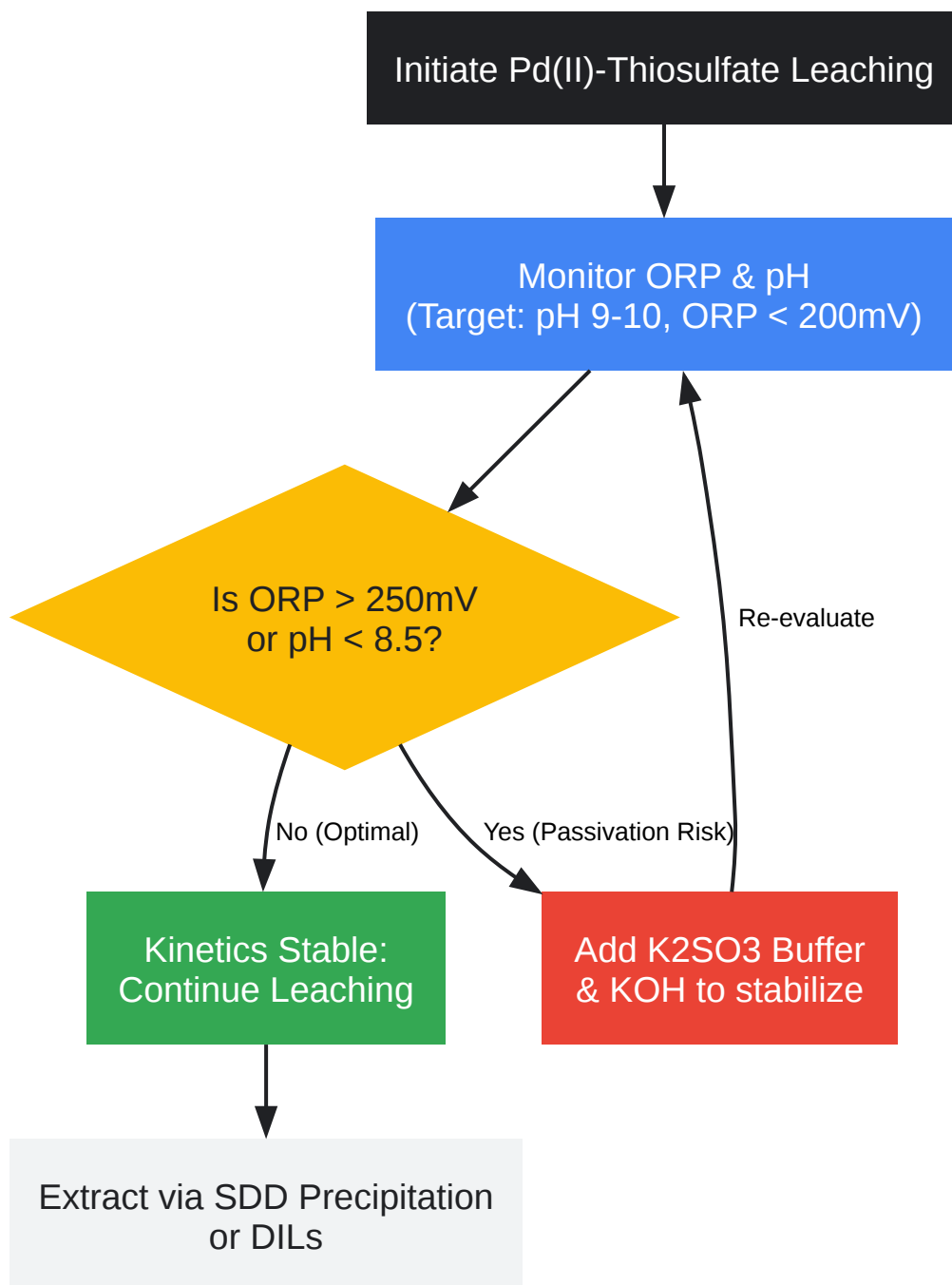
- Diagnose: Measure the Oxidation-Reduction Potential (ORP). If $ORP > 250$ mV, the system is over-oxidized.
- Intervene: Inject a 0.1 M potassium sulfite () buffer to lower the ORP back to the optimal 150–200 mV window.
- Validate: Sample the pregnant leach solution (PLS) at 30-minute intervals. A resumed linear increase in concentration via Atomic Absorption Spectroscopy (AAS) confirms successful depassivation.

Issue 2: Poor Gold Recovery from the Pregnant Leach Solution (PLS)

Symptom: Low extraction efficiency during the downstream recovery phase using standard activated carbon. Causality: Activated carbon has a low affinity for the

complex. Furthermore, residual Pd(II) complexes and polythionates competitively occupy binding sites. Self-Validating Solution:

- Diagnose: Assay the barren solution post-extraction; high residual Au indicates poor adsorption.
- Intervene: Transition from activated carbon to specialized chelating precipitants like sodium dimethyldithiocarbamate (SDD)[3] or functionalized dicationic ionic liquids (DILs)[4]. SDD specifically undergoes ligand exchange with to form recoverable granular precipitates.
- Validate: Centrifuge the solution post-SDD addition. A barren solution assay showing < 1 mg/L Au confirms complete ligand exchange and precipitation.



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Decision tree for monitoring and adjusting Pd(II)-thiosulfate leaching parameters.

Experimental Protocol: Pd(II)-Catalyzed Potassium Thiosulfate Leaching

This step-by-step methodology ensures high reproducibility and maximum gold extraction efficiency.

Phase 1: Lixiviant Preparation

- Prepare a base solution of 0.2 M Potassium Thiosulfate () in deionized water.
- Add 0.05 M Potassium Sulfite () to act as a stabilizing reducing agent against polythionate formation.
- Adjust the pH to 9.5 using 0.1 M Potassium Hydroxide (KOH). Avoid sodium-based alkalis to prevent mixed-salt solubility issues.

Phase 2: Catalyst Integration 4. Introduce Palladium(II) at a concentration of 5 mM. Use a pre-synthesized **Palladium(II) potassium thiosulfate** salt or generate it in situ by dissolving

in a concentrated

aliquot before adding it to the bulk lixiviant. 5. Stir at 400 rpm until the solution is completely homogenous and pale yellow, indicating the stable formation of the

catalytic complex.

Phase 3: Leaching Workflow 6. Introduce the milled gold-bearing ore (particle size < 75 μm) to achieve a pulp density of 30% (w/v). 7. Maintain the reactor temperature at 35°C. Supply dissolved oxygen via sparging at a controlled rate of 0.5 L/min. 8. Monitor the ORP continuously. Maintain the ORP between 150 mV and 200 mV. If the ORP spikes, refer to Troubleshooting Issue 1. 9. Leach for 12 to 18 hours. Filter the slurry to separate the pregnant leach solution (PLS) from the solid tailings.

Phase 4: Gold Recovery 10. To the PLS, add sodium dimethyldithiocarbamate (SDD) at a stoichiometric ratio of 1.5:1 (SDD:Au)[3]. 11. Agitate gently for 15 minutes at room temperature to allow ligand exchange. 12. Filter the resulting granular

precipitates for subsequent calcination and refining.

References

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